2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a sulfanyl group attached to the 2-position of the pyrimidine ring, and a trifluoromethoxyphenyl group attached via an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the sulfanyl group, and the trifluoromethoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfanyl group might be involved in redox reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives generally have good stability and can exhibit a range of physical properties depending on their substituents .
Scientific Research Applications
Crystal Structure Analysis
Studies on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into their crystal structures. These molecules exhibit a folded conformation, with intramolecular hydrogen bonding stabilizing their structure. This analysis aids in understanding the molecular geometry and potential reactivity or interaction with biological targets (Subasri et al., 2016).
Quantum Chemical Insights and Antiviral Activity
Quantum chemical studies have been conducted on similar molecules, providing insights into their molecular structure, vibrational assignments, and interactions. Notably, one study focused on the antiviral potential against SARS-CoV-2, indicating the significance of such compounds in drug discovery efforts for emerging diseases (Mary et al., 2020).
Antitumor and Antimicrobial Activities
Several derivatives of pyrimidine compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. Notably, compounds with modifications at the pyrimidine ring have shown promising results against various cancer cell lines and microbial strains, suggesting their potential in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Cytotoxic Activity and Drug Design
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has demonstrated their potential as anticancer agents. Modifications to the pyrimidine core structure and the introduction of aryloxy groups have been explored for their cytotoxic activities, highlighting the versatility of these compounds in medicinal chemistry (Al-Sanea et al., 2020).
Synthesis and Biological Activity Studies
Research on heteroatomic compounds based on phenylthiourea and acetophenone derivatives has shown that these molecules exhibit significant biological activities, including antioxidant effects and membrane stabilization properties. These findings underscore the potential of such compounds in drug development for various therapeutic applications (Farzaliyev et al., 2020).
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-8-6-12(20-13(22)18-8)24-7-11(21)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAILREWLLZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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